Tert-butyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate is a chemical compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of pharmaceuticals and other bioactive molecules .
Mechanism of Action
Target of Action
The primary targets of Tert-butyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate are currently unknown . This compound is a type of 1,2,3,4-tetrahydroisoquinoline (THIQ), which is a class of compounds known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
Thiqs are known to interact with their targets in a variety of ways, depending on the specific structure of the compound .
Biochemical Pathways
Thiqs are known to be involved in a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
It is known to be soluble in water , which may influence its bioavailability.
Result of Action
Thiqs are known to exert diverse biological activities, which can result in various molecular and cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it should be stored away from heat and oxidizing agents, and kept in a cool, dry, and well-ventilated condition .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions usually require heating to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while reduction can produce various tetrahydroisoquinoline derivatives .
Scientific Research Applications
Tert-butyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents.
Industry: The compound is used in the production of fine chemicals and specialty materials
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features.
Tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate: A closely related compound with a different substitution pattern.
Uniqueness
Tert-butyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the tert-butyl group can enhance its stability and lipophilicity, making it a valuable intermediate in various synthetic and research applications .
Properties
IUPAC Name |
tert-butyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-14(2,3)17-13(16)12-11-7-5-4-6-10(11)8-9-15-12/h4-7,12,15H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIBSWYPUCMKWBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1C2=CC=CC=C2CCN1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.